hDPP-IV Inhibition: Trp-Ala (IC50 0.063 mM) Outperforms 12 of the Top 17 Dipeptides Including Phe-Ala and Leu-Trp
In a systematic screen of 337 standard dipeptides for human dipeptidyl peptidase-IV (hDPP-IV) inhibition, Trp-Ala was identified among the top 17 most potent dipeptides with an IC50 value of 0.063 ± 0.001 mM, ranking it as the 5th most potent among those quantified [1]. Trp-Ala demonstrated superior potency compared to structurally related aromatic dipeptides including Phe-Ala (IC50 0.091 ± 0.002 mM), Thr-Trp (IC50 0.097 ± 0.004 mM), and Leu-Trp (IC50 0.098 ± 0.001 mM), and was equipment with Trp-Val (IC50 0.063 ± 0.005 mM) [1]. Notably, Trp-Ala was detected at a quantifiable level of 17.3 ± 0.6 µg/g in green tea grounds hydrolysates, confirming its natural occurrence and potential as a dietary-derived bioactive peptide [1].
| Evidence Dimension | hDPP-IV inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Trp-Ala: IC50 = 0.063 ± 0.001 mM |
| Comparator Or Baseline | Phe-Ala: IC50 = 0.091 ± 0.002 mM; Leu-Trp: IC50 = 0.098 ± 0.001 mM; Thr-Trp: IC50 = 0.097 ± 0.004 mM; Trp-Arg: IC50 = 0.040 ± 0.004 mM; Trp-Pro: IC50 = 0.049 ± 0.003 mM |
| Quantified Difference | Trp-Ala is 1.44-fold more potent than Phe-Ala, 1.56-fold more potent than Leu-Trp; less potent than Trp-Arg (1.57-fold) and Trp-Pro (1.29-fold) |
| Conditions | In vitro hDPP-IV enzymatic assay using synthetic dipeptides; IC50 values determined from dose-response curves; means ± SE, n = 3 |
Why This Matters
For researchers developing DPP-IV inhibitory peptides as functional food ingredients or antidiabetic leads, Trp-Ala offers a quantitatively defined potency benchmark (IC50 0.063 mM) that is superior to the commercially prevalent Phe-Ala, enabling informed selection based on rank-ordered efficacy within the top-tier dipeptide set.
- [1] Hatanaka T., et al. Dipeptidyl peptidase IV inhibitory dipeptides contained in hydrolysates of green tea grounds. Food Science and Technology Research, 2021, 27(2), 329–334. View Source
